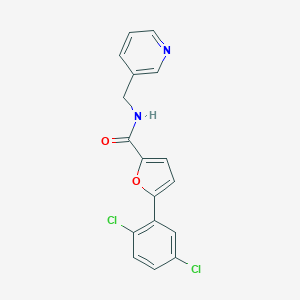
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a potent inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cellular homeostasis and various physiological processes.
Mécanisme D'action
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide inhibits VRACs by binding to a specific site on the channel protein. VRACs are activated by cell swelling, which leads to the opening of the channel and the efflux of anions such as chloride and bicarbonate. This compound binds to the channel protein and prevents the opening of the channel, thereby inhibiting the efflux of anions. The mechanism of action of this compound has been extensively studied, and its specificity for VRACs has been confirmed by various experiments.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, this compound inhibits cell volume regulation, induces apoptosis, and reduces cell migration. This compound has also been shown to modulate ion channel activity and intracellular signaling pathways. The biochemical and physiological effects of this compound are complex and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several advantages for lab experiments, including its potency, specificity, and availability. This compound is a potent inhibitor of VRACs, making it a valuable tool for studying the physiological and pathological roles of VRACs. This compound is also specific for VRACs and does not affect other ion channels or transporters. This compound is commercially available and can be easily obtained from various chemical suppliers. However, this compound also has some limitations, including its potential toxicity and off-target effects. This compound has been shown to induce apoptosis and reduce cell viability in some cell types, which may limit its use in certain experiments.
Orientations Futures
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has opened up new avenues of research in the field of ion channel physiology and pathology. Some of the future directions for this compound research include:
1. Investigating the role of VRACs in various diseases such as cystic fibrosis, cancer, and ischemic stroke.
2. Developing new this compound analogs with improved potency and specificity for VRACs.
3. Studying the downstream signaling pathways and physiological effects of VRAC inhibition by this compound.
4. Investigating the potential therapeutic applications of this compound in various diseases.
5. Exploring the interaction between this compound and other ion channels and transporters.
Conclusion:
In conclusion, this compound is a potent inhibitor of VRACs that has gained significant attention in scientific research. This compound has been extensively used to study the physiological and pathological roles of VRACs and has opened up new avenues of research in the field of ion channel physiology and pathology. The synthesis method of this compound is well-established, and its mechanism of action has been extensively studied. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered when using it as a research tool. Finally, future directions for this compound research are diverse and offer exciting opportunities for further investigation.
Méthodes De Synthèse
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is synthesized by reacting 2,5-dichlorobenzoyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain this compound. The synthesis method of this compound is well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively used in scientific research to study the role of VRACs in various physiological processes such as cell volume regulation, apoptosis, and migration. VRACs are ubiquitously expressed in various cell types, and their dysfunction has been implicated in several diseases such as cystic fibrosis, cancer, and ischemic stroke. This compound has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological roles of VRACs.
Propriétés
Numéro CAS |
6085-50-3 |
|---|---|
Formule moléculaire |
C17H12Cl2N2O2 |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-12-3-4-14(19)13(8-12)15-5-6-16(23-15)17(22)21-10-11-2-1-7-20-9-11/h1-9H,10H2,(H,21,22) |
Clé InChI |
GBYSKDLNUGOFNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




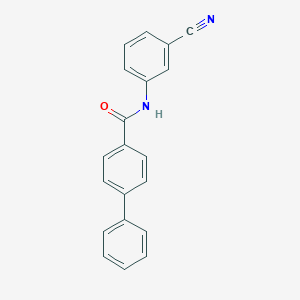
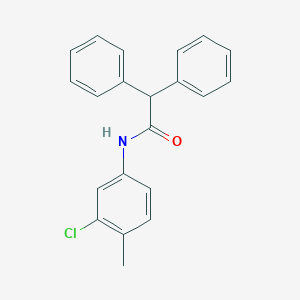

![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)

![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
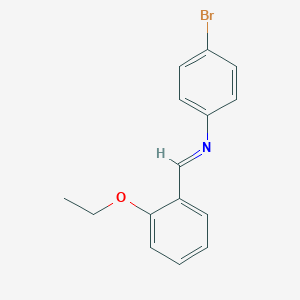
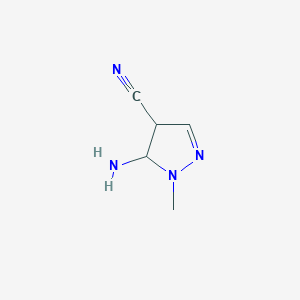
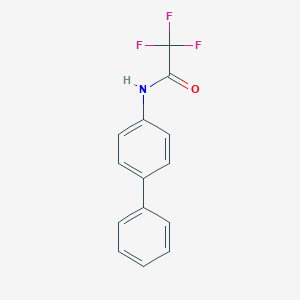

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)